seletinoid G
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Overview
Description
Seletinoid G is a synthetic retinoid, which is a derivative of vitamin A. It is classified as a fourth-generation retinoid and is known for its selective activity on retinoic acid receptor gamma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Seletinoid G involves multiple steps, starting from the appropriate retinoid precursors. The process typically includes the following steps:
Formation of the Retinoid Backbone: The initial step involves the formation of the retinoid backbone through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to enhance the compound’s activity and selectivity. This may include hydroxylation, esterification, and other modifications.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Seletinoid G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions include various retinoid derivatives with potentially enhanced or altered biological activities. These derivatives are often studied for their therapeutic potential in dermatology and other fields .
Scientific Research Applications
Seletinoid G has been extensively studied for its applications in various scientific fields:
Dermatology: It is used to improve skin barrier function, promote wound healing, and treat photoaged skin.
Biomedical Research: This compound is used in research to understand the mechanisms of retinoid action and to develop new therapeutic agents for skin diseases and other conditions.
Mechanism of Action
Seletinoid G exerts its effects by selectively binding to retinoic acid receptor gamma. This binding activates specific gene transcription pathways that regulate cellular differentiation, proliferation, and apoptosis. The compound’s ability to modulate these pathways makes it effective in promoting wound healing, improving skin barrier function, and reducing the signs of aging .
Comparison with Similar Compounds
Similar Compounds
Tretinoin: A first-generation retinoid used for acne treatment and photoaging.
Adapalene: A third-generation retinoid with similar applications in dermatology.
Tazarotene: Another third-generation retinoid used for psoriasis and acne.
Uniqueness of Seletinoid G
This compound is unique due to its selective activity on retinoic acid receptor gamma, which reduces the risk of skin irritation commonly associated with other retinoids. Additionally, its ability to promote wound healing and improve collagen production makes it a valuable compound in dermatology and anti-aging research .
Properties
CAS No. |
637357-50-7 |
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Molecular Formula |
C16H12O7 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
(5-hydroxy-4-oxopyran-2-yl)methyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C16H12O7/c17-12-6-11(20-8-13(12)18)7-21-16(19)4-2-10-1-3-14-15(5-10)23-9-22-14/h1-6,8,18H,7,9H2/b4-2+ |
InChI Key |
MQIRDWDCKACDRZ-DUXPYHPUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OCC3=CC(=O)C(=CO3)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)OCC3=CC(=O)C(=CO3)O |
Origin of Product |
United States |
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